18-HETE

Cardiovascular Pharmacology Renal Physiology Eicosanoid Research

18-HETE (18-Hydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP)-derived monohydroxylated arachidonic acid metabolite, specifically an omega-2 hydroxylated eicosanoid, distinguished by a hydroxy substituent at the C18 position of the carbon backbone. It belongs to the subterminal HETE class (encompassing 16-, 17-, 18-, and 19-HETEs), which are endogenous lipid mediators implicated in renal vascular tone and tubular function regulation.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 133268-58-3
Cat. No. B150555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-HETE
CAS133268-58-3
Synonyms18-HETE
18-hydroxy-5,8,11,14-eicosatetraenoic acid
18-hydroxyeicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-
InChIKeyPPCHNRUZQWLEMF-XBOCNYGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

18-HETE (CAS 133268-58-3) Product Overview for Scientific Procurement


18-HETE (18-Hydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP)-derived monohydroxylated arachidonic acid metabolite, specifically an omega-2 hydroxylated eicosanoid, distinguished by a hydroxy substituent at the C18 position of the carbon backbone [1]. It belongs to the subterminal HETE class (encompassing 16-, 17-, 18-, and 19-HETEs), which are endogenous lipid mediators implicated in renal vascular tone and tubular function regulation [2]. As a specialized research reagent, 18-HETE is commercially supplied primarily as the racemic (±) mixture (18(R)- and 18(S)-enantiomers) . Critically, endogenous biosynthesis by the CYP2E1 isoform yields exclusively the 18(R)-enantiomer, and the biological activity of 18-HETE is highly stereospecific [3]. Therefore, the use of defined enantiopure standards or careful consideration of racemic composition is essential for accurate experimental interpretation in both in vitro and in vivo studies.

Why Generic Substitution of 18-HETE is Scientifically Inappropriate


Generic or unspecified substitution among subterminal HETEs (16-, 17-, 18-, 19-HETE) or racemic mixtures is not feasible due to profound regio- and stereoselective divergence in both biosynthetic origin and functional activity. For instance, while 19-HETE acts as a prostacyclin (IP) receptor agonist and 20-HETE is a potent renal vasoconstrictor, 18(R)-HETE demonstrates a unique functional profile as both a vasodilator and a specific antagonist of 20-HETE-mediated vasoconstriction, a property not shared by its enantiomer 18(S)-HETE or positional isomers like 17-HETE [1]. Furthermore, enzyme specificity dictates that endogenous 18-HETE from CYP2E1 is 100% the (R)-enantiomer, whereas 19-HETE exists as a 70%/30% mixture of (S) and (R) forms, underscoring that biological signaling is tightly controlled by stereochemistry [2]. Procuring a generic or incorrect isomer risks introducing experimental artifacts and misinterpreting physiological pathways.

Quantitative Differentiation Evidence for 18-HETE Selection


Stereospecific Vasodilatory Activity in Isolated Perfused Kidney

In an isolated perfused rabbit kidney model, authentic 18(R)-HETE elicits dose-dependent vasodilation, whereas the 18(S)-HETE enantiomer, along with 17-HETE isomers, demonstrated no effect on perfusion pressure [1]. This confirms that the vasoactive property is uniquely conferred by the R-configuration at C18, distinguishing it from other subterminal HETEs that were tested concurrently in the same system.

Cardiovascular Pharmacology Renal Physiology Eicosanoid Research

Complete Blockade of 20-HETE-Induced Renal Arteriolar Vasoconstriction

18(R)-HETE is not merely a vasodilator; it is a potent functional antagonist of the pro-hypertensive mediator 20-HETE. At a concentration of 1 µM, 18(R)-HETE completely blocked 20-HETE-induced vasoconstriction of isolated renal arterioles . This provides a high degree of functional selectivity, as 20-HETE is a major CYP4A/4F-derived vasoconstrictor implicated in hypertension. The ability to block this effect is a specific, quantifiable property of 18(R)-HETE.

Renal Microcirculation Vascular Biology Lipid Mediator Antagonism

Negligible Effect on ATPase Activity Contrasts with Inhibitory Action of 17(S)-HETE

Among subterminal HETEs, the effect on proximal tubule ATPase activity is highly regio- and stereoselective. Both 18(R)-HETE and 18(S)-HETE (and by extension the racemic mixture) have negligible effects on ATPase activity [1]. In stark contrast, 17(S)-HETE is a potent inhibitor, reducing proximal tubule ATPase activity by as much as 70% at a concentration of 2 µM . This functional divergence underscores that the position of the hydroxyl group is a critical determinant of ion transport modulation in the kidney.

Renal Tubular Transport Enzymology Ion Channel Pharmacology

Exclusive 100% R-Enantiomer Production by CYP2E1 Defines Endogenous Stereochemistry

The endogenous biosynthesis of 18-HETE is highly stereoselective. When arachidonic acid is metabolized by purified, reconstituted cytochrome P450 2E1, the 18-HETE produced is essentially 100% the (R)-enantiomer. In contrast, the same enzyme produces 19-HETE as a mixture of 70% 19(S)-HETE and 30% 19(R)-HETE [1]. This establishes 18(R)-HETE as the singular, biologically relevant stereoisomer generated by this major inducible CYP isoform.

Enzymology Lipid Biochemistry Cytochrome P450 Metabolism

Diminished Renal Arterial Levels in Hypertensive Rat Model Correlate with Increased Constrictor Sensitivity

In a comparative study of renal interlobar arteries from spontaneously hypertensive rats (SHR) versus normotensive Wistar-Kyoto (WKY) controls, arterial levels of 18-HETE were significantly diminished in the hypertensive strain (7.9 ± 0.5 pmol/mg vs. 13.8 ± 1.6 pmol/mg in WKY, P<0.05) [1]. This reduction was concomitant with a >2.5-fold increase in sensitivity to the vasoconstrictor phenylephrine (EC50 of 0.28 ± 0.07 µM in SHR vs. 0.71 ± 0.12 µM in WKY), while 20-HETE levels remained unchanged [1]. This inverse correlation suggests a pathophysiological role for reduced 18-HETE in vascular hyperreactivity.

Hypertension Pathophysiology Vascular Reactivity Biomarker Discovery

Validated Research and Industrial Application Scenarios for 18-HETE


Functional Studies of Renal Vascular Reactivity and CYP-Eicosanoid Signaling

This is the primary and most validated application for 18(R)-HETE. As demonstrated by its stereospecific vasodilatory activity in the isolated perfused rabbit kidney [1] and its complete blockade of 20-HETE-induced vasoconstriction of renal arterioles at 1 µM , 18(R)-HETE is an essential pharmacological tool. Researchers use it to dissect the opposing roles of CYP2E1-derived (vasodilatory) and CYP4A/4F-derived (vasoconstrictive) eicosanoids in regulating renal microvascular tone. This is particularly relevant for mechanistic studies in hypertension and renal injury models.

Analytical Quantification of Endogenous Lipid Mediators in Biological Matrices

For accurate and reproducible quantification of endogenous eicosanoid profiles using LC-MS/MS or GC-MS, an authentic and ideally enantiopure 18(R)-HETE standard is critical. As the endogenous product of CYP2E1 is 100% the 18(R)-isomer [2], using a defined standard ensures correct identification and peak integration. This is essential for biomarker studies, such as quantifying the significantly reduced levels of 18-HETE observed in hypertensive rat renal arteries (7.9 ± 0.5 vs. 13.8 ± 1.6 pmol/mg in normotensive controls) [3].

In Vitro Mechanistic Studies of CYP2E1 Catalytic Activity and Regulation

18(R)-HETE is the signature ω-2 hydroxylated product of cytochrome P450 2E1, comprising 32% of the total arachidonic acid metabolites formed by this enzyme in reconstituted systems [2]. The purified compound serves as a reference standard to assess CYP2E1 activity in microsomal preparations, hepatocyte cultures, and genetically engineered cell lines. Its production is a specific marker for CYP2E1 function, as it is distinct from the ω-hydroxylated 20-HETE (CYP4A/4F) and the ω-1 hydroxylated 19-HETE (70% S/30% R mixture from CYP2E1) [2].

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